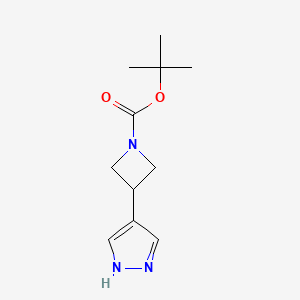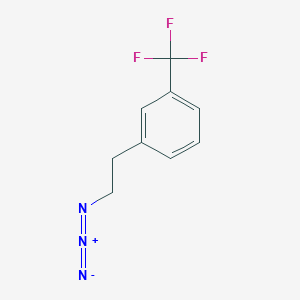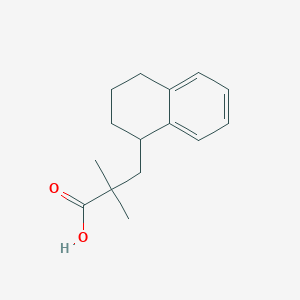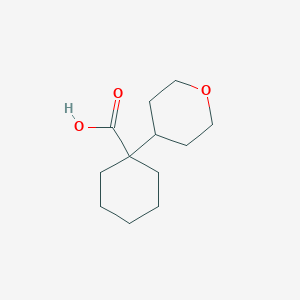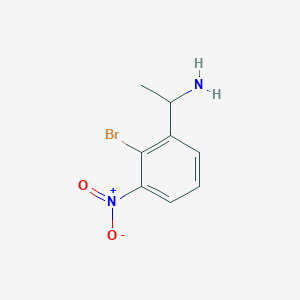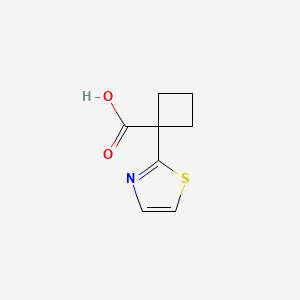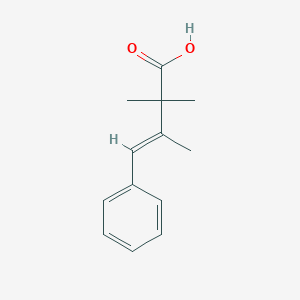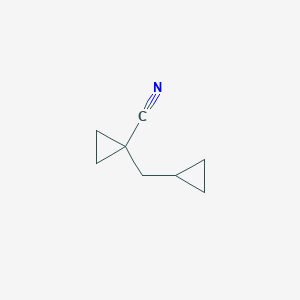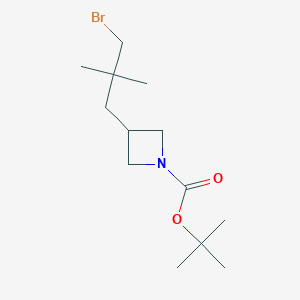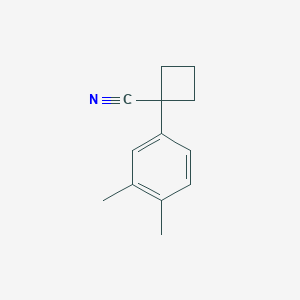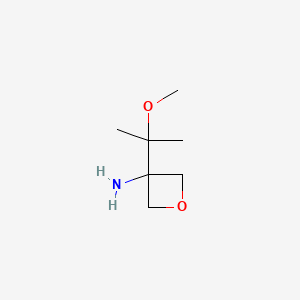
3-(2-Methoxypropan-2-yl)oxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxypropan-2-yl)oxetan-3-amine is a chemical compound with a unique structure that includes an oxetane ring and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypropan-2-yl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method includes the reaction of 2-methoxypropan-2-ol with an appropriate oxetane precursor under acidic or basic conditions to form the oxetane ring. Subsequent amination reactions introduce the amine group into the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxypropan-2-yl)oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted amine derivatives .
Aplicaciones Científicas De Investigación
3-(2-Methoxypropan-2-yl)oxetan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(2-Methoxypropan-2-yl)oxetan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring and amine group can participate in binding interactions, influencing biological pathways and cellular processes. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2-Methoxypropan-2-yl)oxetan-3-amine include other oxetane derivatives and amine-containing molecules, such as:
- 3-(2-Methoxypropan-2-yl)oxetane
- 3-Aminomethyl oxetane
- 2-Methoxypropan-2-amine
Uniqueness
What sets this compound apart is its unique combination of the oxetane ring and the amine group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-(2-methoxypropan-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C7H15NO2/c1-6(2,9-3)7(8)4-10-5-7/h4-5,8H2,1-3H3 |
Clave InChI |
VZRNVFGWERBMGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(COC1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


